2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole
Description
2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole is a pyrrole-derived compound featuring a 2,5-dimethyl-substituted pyrrole core. The nitrogen atom of the pyrrole ring is linked to a phenyl group, which is further substituted at the para-position with a thioether bridge (-S-) connecting to a 4-nitrophenyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Key structural features:
- Pyrrole core: 2,5-dimethyl substitution enhances electron density and steric bulk.
- N-substituent: The 4-((4-nitrophenyl)thio)phenyl group introduces strong electron-withdrawing effects (via the nitro group) and sulfur-mediated lipophilicity.
Properties
IUPAC Name |
2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-3-4-14(2)19(13)15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)20(21)22/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJANNJQJBHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216773 | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66603-27-8 | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066603278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: This can replace one substituent with another, potentially creating derivatives with different characteristics.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce an amine derivative .
Scientific Research Applications
2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole involves its interaction with molecular targets in biological systems. The nitrophenylthio group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the phenyl ring attached to the pyrrole nitrogen. Key comparisons include:
Substituent Impact :
- Thioether vs. direct substitution : The thioether bridge in the main compound introduces sulfur, improving lipophilicity compared to the nitro-direct analogue (), which may influence membrane permeability in drug design .
Yield Comparison :
- High yields (>80%) are typical for pyrrole derivatives with electron-withdrawing substituents, as seen in and .
Spectroscopic and Analytical Data
- ¹H-NMR Shifts :
- Mass Spectrometry :
Physicochemical Properties
- Solubility : The nitro group increases polarity, but the thioether bridge may counterbalance this by improving lipophilicity.
- Stability : Nitro groups can pose thermal instability risks, whereas trifluoromethoxy () and thienyl () substituents enhance stability .
Biological Activity
2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrrole ring substituted with both methyl and thio groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and metabolic effects based on diverse research findings.
- Molecular Formula : C19H18N2O3S
- Molecular Weight : 342.42 g/mol
- CAS Number : 676470-63-6
Anticancer Activity
Research indicates that 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole exhibits significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound suppresses cell proliferation and induces apoptosis in cancer cells. It appears to interfere with key signaling pathways that regulate cell survival and proliferation.
- Case Study : In a study involving human leukemia cell lines, the compound demonstrated an IC50 value ranging from 7 to 20 µM, indicating potent cytotoxicity against these cells .
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia | 7 - 20 |
| Breast Cancer | <20 |
| Prostate Cancer | <15 |
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
- Mechanism of Action : The exact mechanism is not fully elucidated; however, it is believed to disrupt bacterial cell membranes and inhibit essential metabolic processes.
- Case Study : In vitro tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting it could be a candidate for further development as an antimicrobial agent.
Metabolic Effects
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole has been investigated for its effects on cellular metabolism:
- Glucose Uptake Enhancement : The compound has been shown to enhance glucose uptake in certain cell types, which may be beneficial in metabolic disorders or conditions where increased energy production is needed.
- ATP Production : By increasing ATP levels in cells, it supports enhanced cellular function and survival under stress conditions .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Properties : A study indicated that the compound significantly inhibited tumor growth in vivo models of breast cancer .
- Antibacterial Efficacy : A recent investigation found that it effectively reduced bacterial load in infected mice models, showcasing its potential as a therapeutic agent against infections .
- Metabolic Modulation : Research demonstrated that treatment with this compound led to increased ATP levels and improved glucose metabolism in cultured cells .
Q & A
Q. What are the recommended synthetic routes for 2,5-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrole core via Paal-Knorr condensation using 2,5-hexanedione and a substituted amine.
- Step 2 : Introduction of the 4-((4-nitrophenyl)thio)phenyl group through nucleophilic aromatic substitution (SNAr) or Ullmann coupling, requiring catalysts like CuI or Pd-based complexes .
- Optimization : Reaction yields improve with anhydrous solvents (e.g., DMF or THF), elevated temperatures (80–120°C), and nitrogen atmospheres to prevent oxidation of intermediates. Monitoring via TLC and NMR ensures intermediate purity .
Q. How is the compound characterized structurally, and what analytical methods are critical for validation?
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles between aromatic rings, confirming steric effects .
- NMR spectroscopy : NMR signals at δ 2.10 (s, 6H, CH) and δ 7.39–8.38 (m, aromatic protons) validate substituent positions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 365.12) .
Q. What physicochemical properties are critical for solubility and stability in experimental settings?
- LogP : Calculated ~4.58 (via ChemDraw), indicating moderate hydrophobicity.
- Thermal stability : Decomposition above 250°C (DSC/TGA data), requiring storage at −20°C under inert gas .
- Solubility : Poor in water (<0.1 mg/mL), but soluble in DMSO or dichloromethane for biological assays .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenylthio group influence reactivity in cross-coupling reactions?
The electron-withdrawing nitro group enhances electrophilicity at the sulfur-linked phenyl ring, facilitating SNAr reactions. However, steric hindrance from the thioether bridge may reduce coupling efficiency in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest partial charge delocalization at the sulfur atom (−0.32 e), impacting regioselectivity .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Antimicrobial studies : Discrepancies in MIC values (e.g., 8–32 µg/mL against S. aureus) arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardizing inoculum size and solvent controls (e.g., DMSO ≤1%) is critical .
- Cytotoxicity : Conflicting IC values (e.g., 15 µM vs. 45 µM in HeLa cells) may reflect differences in cell passage number or metabolic activity assays (MTT vs. resazurin). Multiparametric assays (e.g., flow cytometry) are recommended for validation .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Molecular docking : Predicts interactions with enzymes like COX-2 (e.g., hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355).
- MD simulations : Reveal stability of the nitro group’s orientation in the active site over 100 ns trajectories. Substituent modifications (e.g., replacing –NO with –CF) can be modeled to enhance binding affinity .
Q. What strategies mitigate degradation during long-term storage or under experimental conditions?
- Light sensitivity : Store in amber vials to prevent nitro group photoreduction.
- Oxidative stability : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions.
- Lyophilization : For solid-state storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .
Methodological Notes
- Synthetic reproducibility : Use Schlenk lines for air-sensitive steps (e.g., Grignard reagent addition).
- Data validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs or MestReNova) .
- Ethical reporting : Disclose solvent purity, catalyst lot numbers, and instrument calibration dates in publications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
